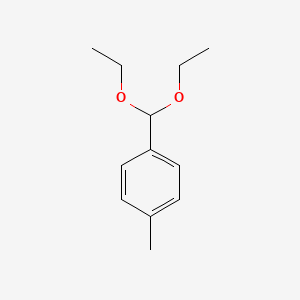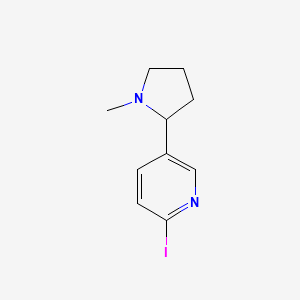
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound that contains a unique oxathiazolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of a suitable fluorophenyl derivative with a thiazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring or the oxathiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a tool compound for studying various biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Aminothiazole Derivatives: These compounds share a similar thiazole ring structure and have been studied for their anticancer and antimicrobial activities.
Oxadiazole Derivatives: These compounds contain an oxadiazole ring and are known for their broad-spectrum biological activities.
Uniqueness
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific oxathiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H16FNO5S |
|---|---|
分子量 |
317.34 g/mol |
IUPAC名 |
tert-butyl (4S)-4-(4-fluorophenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H16FNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |
InChIキー |
YHKBCMZOALUBAA-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)F |
正規SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
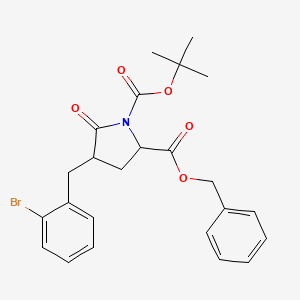

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)

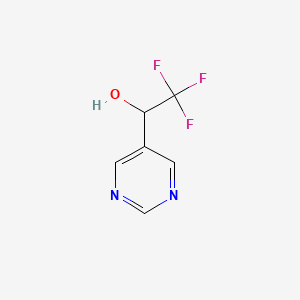
![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)
![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)
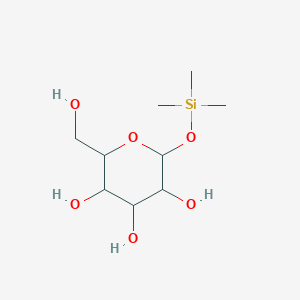
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)
![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)

